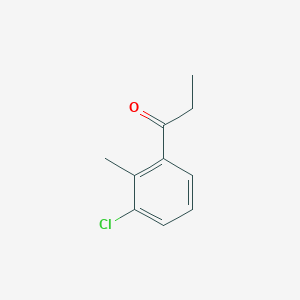
Methyl 2,5-dimethylbenzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dimethylbenzoylformate is a chemical compound with the molecular formula C₁₂H₁₄O₃. It is a derivative of benzoylformic acid and is primarily used in scientific research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,5-dimethylbenzoic acid.
Reaction Process: The carboxylic acid group of 2,5-dimethylbenzoic acid is first activated using a reagent like thionyl chloride to form the corresponding acid chloride.
Formation of Ester: The acid chloride is then reacted with methanol in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but is carried out on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can replace the methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include alcohols.
Substitution products vary based on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Methyl 2,5-dimethylbenzoylformate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 2,5-dimethylbenzoylformate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The exact molecular targets and pathways involved would depend on the context of the research.
Comparaison Avec Des Composés Similaires
Methyl Benzoate: Similar ester but lacks the methyl groups on the benzene ring.
Methyl 3,4-dimethylbenzoate: Similar structure but with different positions of the methyl groups.
Methyl 2,6-dimethylbenzoate: Another positional isomer with methyl groups at different positions.
Uniqueness: Methyl 2,5-dimethylbenzoylformate is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions in chemical and biological systems.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
methyl 2-(2,5-dimethylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCUWLRQVHVDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Methyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7848125.png)
![2-[Methyl(pyridin-4-ylmethyl)azaniumyl]acetate](/img/structure/B7848130.png)






